molecular formula C11H13ClO3 B14038360 Ethyl 2-chloro-5-ethoxybenzoate

Ethyl 2-chloro-5-ethoxybenzoate

Cat. No.: B14038360
M. Wt: 228.67 g/mol
InChI Key: SDQTZBNOOJRZJY-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-ethoxybenzoate is an organic compound with the molecular formula C11H13ClO3. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a chlorine atom, and the hydrogen atom at the fifth position is replaced by an ethoxy group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-5-ethoxybenzoate can be synthesized through the esterification of 2-chloro-5-ethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction mixture is heated under reflux, and the product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-ethoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form 2-chloro-5-ethoxybenzoic acid and ethanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as amines or thiols.

    Hydrolysis: 2-chloro-5-ethoxybenzoic acid and ethanol.

    Reduction: 2-chloro-5-ethoxybenzyl alcohol.

Scientific Research Applications

Ethyl 2-chloro-5-ethoxybenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in hydrolysis reactions, the ester bond is cleaved by the action of esterases, resulting in the formation of the corresponding acid and alcohol. The molecular pathways involved depend on the specific reaction and the conditions under which it is carried out.

Comparison with Similar Compounds

Ethyl 2-chloro-5-ethoxybenzoate can be compared with other similar compounds, such as:

    Ethyl 5-chloro-2-ethoxybenzoate: Similar structure but with different positions of the chlorine and ethoxy groups.

    Ethyl 2-chloro-4-ethoxybenzoate: Another isomer with the ethoxy group at the fourth position.

    Mthis compound: Similar compound with a methyl ester group instead of an ethyl ester group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the different positions of the substituents on the benzene ring.

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

ethyl 2-chloro-5-ethoxybenzoate

InChI

InChI=1S/C11H13ClO3/c1-3-14-8-5-6-10(12)9(7-8)11(13)15-4-2/h5-7H,3-4H2,1-2H3

InChI Key

SDQTZBNOOJRZJY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)Cl)C(=O)OCC

Origin of Product

United States

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